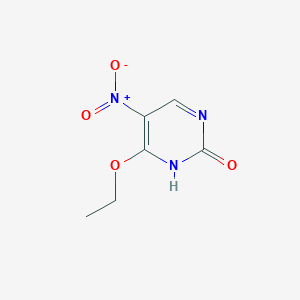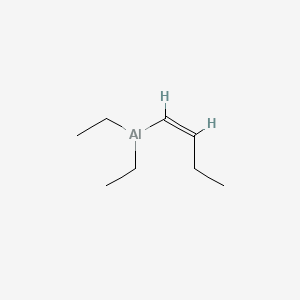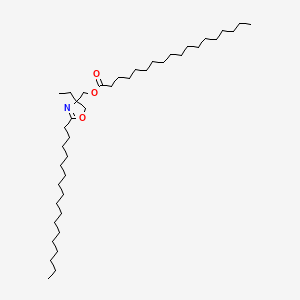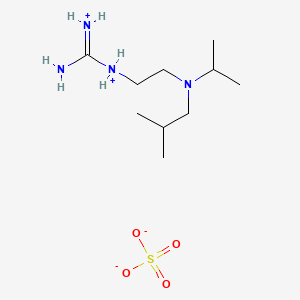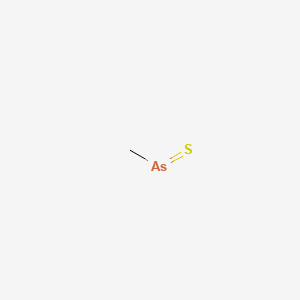
Arsine, methylthioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, methylthioxo- is an organoarsenic compound characterized by the presence of arsenic, sulfur, and a methyl group This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications and significant toxicity
Vorbereitungsmethoden
The synthesis of arsine, methylthioxo- typically involves the reaction of arsenic trichloride with a thiol compound under controlled conditions. One common method includes the use of methyl mercaptan (methanethiol) as the thiol source. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to enhance the reaction rate and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and high purity of the final product .
Analyse Chemischer Reaktionen
Arsine, methylthioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides and sulfur-containing byproducts. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert arsine, methylthioxo- to its corresponding arsenic hydride and thiol derivatives. Reducing agents such as sodium borohydride are often used.
Substitution: The methylthioxo group can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Arsine, methylthioxo- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on arsine, methylthioxo- focuses on its interactions with biological systems, particularly its toxicity and potential use as a biochemical probe.
Medicine: While its toxicity limits direct medical applications, studies on arsine, methylthioxo- contribute to understanding arsenic-based drugs and their mechanisms of action.
Industry: This compound is used in the semiconductor industry for doping processes and in the production of specialized materials
Wirkmechanismus
The mechanism of action of arsine, methylthioxo- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound targets proteins and enzymes containing thiol groups, forming stable complexes that inhibit their activity. This interaction can lead to cell death and is the basis for its toxicity. The molecular pathways involved include the generation of reactive oxygen species and the disruption of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Arsine, methylthioxo- can be compared to other organoarsenic compounds such as:
Arsine (AsH3): A simpler hydride of arsenic, known for its high toxicity and use in the semiconductor industry.
Arsenic trioxide (As2O3): Used in medicine for the treatment of acute promyelocytic leukemia, with a well-studied mechanism of action.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry. The uniqueness of arsine, methylthioxo- lies in its specific combination of arsenic, sulfur, and a methyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
| 2533-82-6 | |
Molekularformel |
CH3AsS |
Molekulargewicht |
122.02 g/mol |
IUPAC-Name |
thioarsorosomethane |
InChI |
InChI=1S/CH3AsS/c1-2-3/h1H3 |
InChI-Schlüssel |
HZQMVTWIBHMLHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
